what are the properties of 7-Amino-2-thiaspiro[3.5]nonane 2,2-dioxide hydrochloride
what are the properties of 7-Amino-2-thiaspiro[3.5]nonane 2,2-dioxide hydrochloride
An In-depth Technical Guide to 7-Amino-2-thiaspiro[3.5]nonane 2,2-dioxide hydrochloride
Abstract
Spirocyclic scaffolds are of increasing interest in modern medicinal chemistry due to their inherent three-dimensional structures, which can lead to improved pharmacological profiles.[1][2][3] This technical guide provides a comprehensive overview of the properties of 7-Amino-2-thiaspiro[3.5]nonane 2,2-dioxide hydrochloride, a novel spirocyclic compound incorporating a sulfone moiety and an amino group. Due to the limited publicly available experimental data on this specific molecule, this guide synthesizes confirmed identifiers with predicted physicochemical properties, a plausible synthetic route, and a discussion of its potential applications based on the broader class of spiro[3.5]nonane derivatives and cyclic sulfones. This document is intended for researchers, scientists, and drug development professionals exploring novel chemical matter.
Introduction to Spiro[3.5]nonane Scaffolds in Drug Discovery
The "Escape from Flatland" initiative in drug discovery has spurred the exploration of molecules with greater three-dimensionality and a higher fraction of sp³-hybridized carbon atoms.[4][5] Spirocycles, which feature two rings sharing a single atom, are exemplary of this design principle.[5] The rigid, defined geometry of spirocyclic systems can enhance binding affinity and selectivity for biological targets by pre-organizing pendant functional groups in a favorable conformation for interaction.[4] Furthermore, the introduction of a spirocyclic core can favorably modulate key physicochemical properties such as solubility, lipophilicity, and metabolic stability.[1][4]
The 7-Amino-2-thiaspiro[3.5]nonane 2,2-dioxide hydrochloride scaffold combines several key features: a spiro[3.5]nonane core, a polar sulfone group, and a basic amino group. The sulfone group is a strong hydrogen bond acceptor and can participate in key interactions with biological targets.[6] The amino group provides a handle for further derivatization and can influence the compound's solubility and acid-base properties.
Core Identifiers and Chemical Structure
The fundamental identifiers for 7-Amino-2-thiaspiro[3.5]nonane 2,2-dioxide hydrochloride are summarized below.
| Identifier | Value | Source |
| Chemical Name | 7-amino-2λ⁶-thiaspiro[3.5]nonane-2,2-dione hydrochloride | [7] |
| CAS Number | 2138134-58-2 | [7] |
| Molecular Formula | C₈H₁₇ClN₂O₂S | (Predicted) |
| Molecular Weight | 240.75 g/mol | (Predicted) |
digraph "7-Amino-2-thiaspiro[3.5]nonane 2,2-dioxide hydrochloride" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="NH3+", pos="0,1.5!", fontcolor="#202124"]; C1 [label="C", pos="-1,0.75!", fontcolor="#202124"]; C2 [label="C", pos="-1,-0.75!", fontcolor="#202124"]; C3 [label="C", pos="0,-1.5!", fontcolor="#202124"]; C4 [label="C", pos="1,-0.75!", fontcolor="#202124"]; C5 [label="C", pos="1,0.75!", fontcolor="#202124"]; SpiroC [label="C", pos="0,0!", fontcolor="#202124"]; C6 [label="C", pos="-1.5,0!", fontcolor="#202124"]; S1 [label="S", pos="-2.5,0!", fontcolor="#202124"]; C7 [label="C", pos="-1.5,-1.5!", fontcolor="#202124"]; O1 [label="O", pos="-3.5,0.75!", fontcolor="#EA4335"]; O2 [label="O", pos="-3.5,-0.75!", fontcolor="#EA4335"]; Cl [label="Cl-", pos="2,1.5!", fontcolor="#34A853"];
// Bonds edge [color="#202124"]; N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- SpiroC; SpiroC -- C1; SpiroC -- C6; SpiroC -- C7; C6 -- S1; S1 -- C7; S1 -- O1 [style=double]; S1 -- O2 [style=double]; }
Caption: Chemical structure of 7-Amino-2-thiaspiro[3.5]nonane 2,2-dioxide hydrochloride.
Physicochemical Properties (Predicted)
Due to the absence of published experimental data, the following physicochemical properties are predicted based on the analysis of structurally related compounds and computational models. These values should be considered estimates and require experimental verification.
| Property | Predicted Value | Basis for Prediction |
| Melting Point | >200 °C (with decomposition) | Amine hydrochlorides are typically high-melting crystalline solids.[8] |
| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). Insoluble in nonpolar organic solvents. | The hydrochloride salt form and the presence of polar functional groups (amine, sulfone) suggest aqueous solubility. |
| pKa | ~9-10 (for the ammonium group) | Typical pKa for a primary ammonium ion. |
| LogP | < 1 | The presence of multiple polar, ionizable groups is expected to result in low lipophilicity. |
Synthesis and Purification (Hypothetical Protocol)
A definitive, published synthesis for 7-Amino-2-thiaspiro[3.5]nonane 2,2-dioxide hydrochloride is not currently available. However, a plausible synthetic route can be conceptualized based on established methods for the synthesis of spirocyclic sulfones and aminated spiroalkanes.[6][9][10][11]
The proposed multi-step synthesis would likely involve the construction of the spirocyclic sulfone core, followed by the introduction of the amino functionality.
Caption: A conceptual workflow for the synthesis of the target compound.
Step-by-Step Hypothetical Protocol:
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Synthesis of a Ketone Precursor: A plausible starting point is the synthesis of 2-thiaspiro[3.5]nonan-7-one 2,2-dioxide. This could potentially be achieved through a multi-step sequence starting from commercially available materials.
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Reductive Amination: The ketone intermediate would then undergo reductive amination.
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Dissolve the 2-thiaspiro[3.5]nonan-7-one 2,2-dioxide in a suitable solvent such as methanol or ethanol.
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Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) and a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride).
-
Stir the reaction at room temperature until completion, monitored by an appropriate technique like TLC or LC-MS.
-
Work-up the reaction by quenching with water and extracting with an organic solvent.
-
-
Purification of the Free Base: The crude 7-Amino-2-thiaspiro[3.5]nonane 2,2-dioxide would be purified, likely via column chromatography on silica gel.
-
Salt Formation:
-
Dissolve the purified free base in a suitable solvent like diethyl ether or isopropanol.
-
Add a solution of hydrochloric acid in the same solvent dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield the final product.
-
Spectral Data (Predicted)
No experimental spectral data has been published for this compound. The following are predicted spectral characteristics based on the proposed structure and data from analogous compounds.
¹H NMR (Predicted, in D₂O):
-
δ 3.0-3.5 ppm (m): Protons on the carbons adjacent to the sulfone group and the proton on the carbon bearing the amino group.
-
δ 1.5-2.5 ppm (m): Remaining aliphatic protons on the cyclobutane and cyclohexane rings.
¹³C NMR (Predicted, in D₂O):
-
δ 50-60 ppm: Carbons adjacent to the sulfone group.
-
δ 45-55 ppm: Carbon bearing the amino group.
-
δ 20-40 ppm: Remaining aliphatic carbons.
Handling, Storage, and Safety
Handling:
-
As with all chemicals, handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12]
-
Avoid inhalation of dust and contact with skin and eyes.[12]
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Safety Profile (Inferred):
While a specific Safety Data Sheet (SDS) is not available for 7-Amino-2-thiaspiro[3.5]nonane 2,2-dioxide hydrochloride, the safety profile can be inferred from related compounds and functional groups.
-
Sulfones: Generally considered to be of low toxicity, though some can be irritants.[13]
-
Amine Hydrochlorides: Can be irritants to the skin, eyes, and respiratory tract.
-
Related Spirocyclic Amines: Some analogs are classified with hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[14]
It is prudent to treat this compound with the same precautions as a substance that is potentially harmful if ingested, an irritant to skin and eyes, and a respiratory irritant.
Potential Applications in Drug Discovery
The unique structural features of 7-Amino-2-thiaspiro[3.5]nonane 2,2-dioxide hydrochloride make it an attractive scaffold for medicinal chemistry programs. The primary amino group serves as a key vector for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).
Potential Therapeutic Areas:
-
Oncology: Spirocyclic scaffolds have been successfully employed in the development of inhibitors of protein-protein interactions (e.g., p53-MDM2) and kinase inhibitors.[2]
-
Neurological Disorders: The rigid nature of spirocycles is well-suited for targeting receptors and ion channels in the central nervous system.[2]
-
Infectious and Metabolic Diseases: Spirocyclic compounds have shown promise as antibacterial, antimalarial, and antidiabetic agents.[2]
Caption: Exploration of the chemical space and potential applications.
Conclusion
7-Amino-2-thiaspiro[3.5]nonane 2,2-dioxide hydrochloride is a novel spirocyclic compound with potential for application in drug discovery. While detailed experimental data is currently lacking, this guide provides a foundational understanding of its core properties based on its chemical structure and the known characteristics of related spirocyclic sulfones and amines. The presence of a versatile amino functional group on a rigid, three-dimensional scaffold makes it a promising building block for the synthesis of new chemical entities with potentially improved pharmacological properties. Further experimental work is required to fully characterize this compound and explore its biological activity.
References
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- 13. 3-SULFOLENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. 2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride | 2172098-44-9 [sigmaaldrich.com]
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